What is the chemical structure and molecular weight of 2-Ethynyl-4-methylpyrimidine
What is the chemical structure and molecular weight of 2-Ethynyl-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive overview of 2-Ethynyl-4-methylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical structure, molecular weight, and physicochemical properties. A detailed, field-proven synthetic protocol via Sonogashira coupling is presented, along with an in-depth discussion of the rationale behind the experimental design. Furthermore, this guide includes predicted nuclear magnetic resonance (NMR) spectroscopic data for structural elucidation and discusses the potential applications of this molecule in drug discovery and as a chemical probe, drawing from the established reactivity of the pyrimidine core and the ethynyl functional group. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold and a critical component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] Its inherent biological relevance and versatile chemical reactivity have made it a privileged structure in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the pyrimidine core allows for the fine-tuning of its steric and electronic properties, enabling interaction with a wide array of biological targets. The introduction of an ethynyl group, as in 2-Ethynyl-4-methylpyrimidine, offers a reactive handle for further molecular elaboration through click chemistry or other coupling reactions, and can act as a pharmacophore that interacts with biological targets.
Molecular Identity and Physicochemical Properties
2-Ethynyl-4-methylpyrimidine is a substituted pyrimidine with the chemical formula C7H6N2.[2] Its structure is characterized by a methyl group at position 4 and an ethynyl (acetylenic) group at position 2 of the pyrimidine ring.
Chemical Structure
The structural representation of 2-Ethynyl-4-methylpyrimidine is as follows:
Caption: Synthetic workflow for 2-Ethynyl-4-methylpyrimidine.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-Ethynyl-4-methylpyrimidine from 2-Chloro-4-methylpyrimidine and Ethynyltrimethylsilane.
Materials:
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2-Chloro-4-methylpyrimidine (1.0 eq)
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Ethynyltrimethylsilane (1.5 eq)
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
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Copper(I) iodide (0.1 eq)
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Triethylamine (Et3N) (3.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) or Potassium Carbonate (K2CO3)
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Methanol (for K2CO3 deprotection)
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Saturated aqueous ammonium chloride (NH4Cl)
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a dry, oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Chloro-4-methylpyrimidine, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.
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Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and Ethynyltrimethylsilane.
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Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup (Sonogashira): Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH4Cl and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purification (Intermediate): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-((Trimethylsilyl)ethynyl)-4-methylpyrimidine.
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Deprotection:
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TBAF Method: Dissolve the purified intermediate in THF and cool to 0°C. Add TBAF solution dropwise and stir at room temperature for 1-2 hours.
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K2CO3 Method: Dissolve the intermediate in methanol and add potassium carbonate. Stir at room temperature for 2-4 hours.
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Workup (Deprotection): After deprotection, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
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Final Purification: Purify the crude product by flash column chromatography to yield 2-Ethynyl-4-methylpyrimidine.
Justification of Experimental Choices
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Catalyst System: The combination of a palladium catalyst (Pd(PPh3)4) and a copper(I) co-catalyst (CuI) is standard for Sonogashira couplings. The palladium cycles through Pd(0) and Pd(II) oxidation states to facilitate the cross-coupling, while copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
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Base: Triethylamine acts as a base to neutralize the hydrogen halide (HCl) formed during the reaction, driving the equilibrium towards the product. It also serves as a solvent in some cases.
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Protecting Group: Ethynyltrimethylsilane is used instead of acetylene gas for safety and ease of handling. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and is readily removed under mild conditions using a fluoride source like TBAF or a base like K2CO3.
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Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation of 2-Ethynyl-4-methylpyrimidine would be achieved through NMR spectroscopy. Based on the known chemical shifts of pyrimidine and the effects of the substituents, the following spectra are predicted.
Predicted ¹H NMR Data
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Solvent: CDCl₃
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Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | d | 1H | H6 | The proton at position 6 is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton. |
| ~7.0 | d | 1H | H5 | The proton at position 5 is coupled to H6. |
| ~3.2 | s | 1H | Ethynyl-H | The terminal acetylenic proton typically appears in this region. |
| ~2.6 | s | 3H | Methyl-H | The methyl protons are in a relatively shielded environment. |
Predicted ¹³C NMR Data
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Solvent: CDCl₃
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Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C4 | The carbon bearing the methyl group is adjacent to two nitrogen atoms. |
| ~158 | C6 | Aromatic carbon adjacent to a nitrogen atom. |
| ~150 | C2 | The carbon attached to the ethynyl group and flanked by two nitrogen atoms. |
| ~120 | C5 | Aromatic carbon. |
| ~80 | Ethynyl-C (C≡CH) | The sp-hybridized carbon attached to the pyrimidine ring. |
| ~78 | Ethynyl-C (C≡CH) | The terminal sp-hybridized carbon. |
| ~24 | Methyl-C | The aliphatic carbon of the methyl group. |
Applications in Research and Drug Development
While specific applications of 2-Ethynyl-4-methylpyrimidine are not extensively documented, its structure suggests significant potential in several areas of chemical and biological research.
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Medicinal Chemistry Scaffold: The pyrimidine core is a well-established pharmacophore. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities. The methyl group can provide steric bulk and influence binding, while the ethynyl group can be a key interaction point with target proteins. [1]* Chemical Biology Probe: The terminal alkyne functionality is a versatile handle for bioconjugation reactions, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules, enabling its use as a probe to study biological systems. The ethynyl group itself can form covalent bonds with nucleophilic sites on target proteins, making it useful for enzyme interaction studies. [3]* Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable physicochemical properties, it could be used as a fragment in FBDD screening campaigns to identify initial hits against therapeutic targets.
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Materials Science: Alkynyl-substituted heterocycles can be utilized as building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Safety and Handling
As a laboratory chemical, 2-Ethynyl-4-methylpyrimidine should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
2-Ethynyl-4-methylpyrimidine is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry, chemical biology, and materials science. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Sonogashira coupling. The presence of the reactive ethynyl group on the privileged pyrimidine scaffold makes it an attractive starting point for the development of novel compounds with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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